molecular formula C20H11BrN2O B5173820 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile

2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile

Cat. No.: B5173820
M. Wt: 375.2 g/mol
InChI Key: PTOIXRBSKMMBPF-WJDWOHSUSA-N
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Description

2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a building block for functional polymers.

Mechanism of Action

The mechanism of action of 2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-2-furaldehyde: An intermediate in the synthesis of the target compound.

    4-bromobenzaldehyde: A precursor used in the initial steps of the synthesis.

    Malononitrile: Used in the Knoevenagel condensation step.

Uniqueness

2-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2O/c21-17-7-5-14(6-8-17)16(13-23)11-18-9-10-20(24-18)19-4-2-1-3-15(19)12-22/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIXRBSKMMBPF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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